![molecular formula C12H9ClN2O3 B5885473 N'-(2-chlorobenzoyl)furan-2-carbohydrazide](/img/structure/B5885473.png)
N'-(2-chlorobenzoyl)furan-2-carbohydrazide
Overview
Description
N’-(2-chlorobenzoyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan-2-carbohydrazide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of a furan ring, a carbohydrazide group, and a 2-chlorobenzoyl moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-(2-chlorobenzoyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N’-(2-chlorobenzoyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemical Structure and Synthesis
N'-(2-chlorobenzoyl)furan-2-carbohydrazide has the molecular formula . The synthesis typically involves a condensation reaction between 2-chlorobenzoyl chloride and furan-2-carbohydrazide, often in the presence of a base such as triethylamine to facilitate the reaction. The reaction conditions are crucial for optimizing yield and purity, with purification methods like recrystallization or chromatography commonly employed.
Chemistry
- Building Block for Organic Synthesis : this compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecular structures. Its unique functional groups enable various chemical transformations, including oxidation, reduction, and substitution reactions.
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Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It has been found to induce apoptosis in cancer cells through mechanisms involving caspase activation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line IC50 (µM) Mechanism of Action MCF-7 15.4 Induction of apoptosis HeLa 12.8 Caspase activation A549 10.5 Cell cycle arrest -
Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity
Cytokine Concentration (ng/mL) Effect (%) TNF-α 50 70% IL-6 100 65%
Medicinal Chemistry
This compound is being explored for its therapeutic potential in treating various diseases due to its biological activities. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Case Studies
Several preclinical studies highlight the efficacy of this compound:
- Breast Cancer Model : In xenograft studies using MCF-7 cells, treatment with this compound led to significant tumor reduction compared to control groups, suggesting its potential as an anticancer agent.
- Inflammatory Disease Model : In models of carrageenan-induced paw edema in rats, administration of the compound resulted in substantial reductions in edema formation, supporting its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzoyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors and enzymes, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity .
Comparison with Similar Compounds
N’-(2-chlorobenzoyl)furan-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(2-chloroacetyl)furan-2-carbohydrazide: This compound has a similar structure but with an acetyl group instead of a benzoyl group.
N’-(2-furfurylidene)pyridine-3-carbohydrazide: This compound contains a pyridine ring instead of a benzoyl group, leading to distinct electronic and steric properties.
Biological Activity
N'-(2-chlorobenzoyl)furan-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, highlighting its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound features a furan ring substituted with a 2-chlorobenzoyl group and a carbohydrazide moiety. The structural uniqueness of this compound contributes to its diverse biological activities, particularly in anti-inflammatory and anticancer domains.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of hydrazones, including this compound, showed higher cytotoxicity against various cancer cell lines. For instance, the compound induced apoptosis in liver cancer (HEPG2) and colorectal cancer (HCT-116) cell lines, with IC50 values ranging from 3 to 5 µM .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HEPG2 | 3-5 | Induction of ROS and apoptosis |
HCT-116 | 3-5 | Upregulation of pro-apoptotic proteins |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that this compound possesses activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .
Microorganism | Zone of Inhibition (mm) | Standard Comparison |
---|---|---|
Staphylococcus aureus | 15 | Ciprofloxacin (16 mm) |
Escherichia coli | 14 | Ampicillin (15 mm) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression by binding to their active sites, thereby altering their function.
- Induction of Apoptosis : It promotes apoptosis through the upregulation of caspase proteins and downregulation of anti-apoptotic factors like Bcl-2 .
Case Studies
- Study on Anticancer Efficacy : A recent study conducted on various hydrazone derivatives found that this compound exhibited superior cytotoxicity compared to other derivatives, indicating its potential as a lead compound in anticancer drug development .
- Antimicrobial Screening : In a comprehensive antimicrobial assessment, this compound was tested against multiple pathogens, revealing broad-spectrum activity and suggesting its utility in treating infections caused by resistant strains .
Properties
IUPAC Name |
N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-5-2-1-4-8(9)11(16)14-15-12(17)10-6-3-7-18-10/h1-7H,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWVDAHLLKPNCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330987 | |
Record name | N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660503 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304878-77-1 | |
Record name | N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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